molecular formula C16H18N4 B2409473 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile CAS No. 339101-98-3

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile

Cat. No.: B2409473
CAS No.: 339101-98-3
M. Wt: 266.348
InChI Key: HIZWWVHRZFPZDU-BQYQJAHWSA-N
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Description

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile (CAS: 339101-98-3) is a malononitrile derivative with a conjugated propenylidene backbone substituted by dimethylamino and 2,5-dimethylanilino groups. Its molecular formula is C₁₆H₁₈N₄, with a molar mass of 266.34 g/mol .

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(2,5-dimethylanilino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-12-5-6-13(2)15(9-12)19-8-7-16(20(3)4)14(10-17)11-18/h5-9,19H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZWWVHRZFPZDU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile typically involves the reaction of dimethylamine with 2,5-dimethylaniline and malononitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : The compound serves as a precursor in synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action.

Medicine

  • Therapeutic Applications : Ongoing research aims to explore the compound's potential therapeutic applications in drug development. Its interactions with biological targets could lead to new treatments for various diseases.

Industrial Use

  • Dyes and Pigments Production : The compound is utilized in producing dyes and pigments due to its vibrant color properties. It plays a crucial role in formulating products for textiles and coatings.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Research, researchers explored the compound's effects on human cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of malononitrile derivatives with variations in the substituents on the anilino and propenylidene groups. Key analogues include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2,5-dimethylanilino C₁₆H₁₈N₄ 266.34 Electron-rich aromatic moiety
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile 2,4-difluoroanilino C₁₅H₁₃F₂N₄ 287.29 Enhanced electronegativity due to fluorine
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile 4-bromoanilino C₁₆H₁₅BrN₄ 349.23 Heavy atom effect for potential crystallography studies
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile Indolinone ring C₁₃H₁₀N₄O 238.25 Rigid heterocyclic backbone

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,5-dimethylanilino group provides steric bulk and electron donation, whereas fluorine or bromine substituents in analogues enhance electronegativity or polarizability .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: No crystallographic data are available, but related malononitrile derivatives (e.g., 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile) exhibit weak C–H···π interactions and absence of classic hydrogen bonds, suggesting similar packing behavior .
  • Hydrogen Bonding: emphasizes the importance of graph-set analysis in understanding intermolecular interactions. The target compound’s dimethylamino and cyano groups may participate in non-classical hydrogen bonds or dipole-dipole interactions .

Biological Activity

2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile (CAS No. 339101-98-3) is a synthetic compound belonging to the malononitrile derivatives family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a dimethylamino group and a substituted aniline moiety, contributes to its diverse biological effects.

  • Molecular Formula : C16H18N4
  • Molar Mass : 266.34 g/mol
  • CAS Number : 339101-98-3

Antimicrobial Activity

Research has indicated that malononitrile derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antiproliferative Effects

The compound has been studied for its antiproliferative effects against cancer cell lines. A study involving the synthesis of related malononitrile derivatives demonstrated that certain structural modifications could enhance cytotoxicity against human cancer cells. The specific activity of this compound remains to be fully elucidated but preliminary data suggest it may inhibit cell proliferation through apoptosis induction or cell cycle arrest.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibition can have applications in skin lightening products. Research on related compounds has shown promising results in tyrosinase inhibition, with some derivatives demonstrating lower IC50 values than standard inhibitors like kojic acid. For example, a related compound exhibited an IC50 value of 17.05 μM compared to kojic acid's 36.68 μM . This suggests that this compound may also serve as an effective tyrosinase inhibitor.

Case Studies and Research Findings

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains .
Cancer Cell Line StudiesShowed cytotoxic effects in MCF-7 breast cancer cells with an IC50 value of approximately 20 μM .
Tyrosinase InhibitionRelated compounds exhibited IC50 values ranging from 15 μM to 30 μM, indicating potential for skin whitening applications .

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures often act as competitive inhibitors for enzymes such as tyrosinase.
  • Membrane Disruption : The lipophilic nature of the dimethylamino group may facilitate interactions with cellular membranes, leading to antimicrobial effects.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-(dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation reaction between a substituted aldehyde/ketone and malononitrile, followed by functionalization of the amine groups. Key steps include:

  • Knoevenagel Reaction: Reacting malononitrile with a carbonyl compound (e.g., 2,5-dimethylaniline-derived aldehyde) under basic conditions (e.g., KF/alumina catalysis) to form the α,β-unsaturated nitrile backbone .
  • Amine Functionalization: Introducing dimethylamino groups via nucleophilic substitution or reductive amination.
  • Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .

Example Synthesis Protocol:

StepReagents/ConditionsPurpose
1Malononitrile, aldehyde, KF/alumina, ethanol, reflux (6h)Knoevenagel condensation
2Dimethylamine hydrochloride, DMF, 80°C (12h)Amine functionalization
3Ethyl acetate/hexane (3:7), column chromatographyPurification

Q. How is this compound characterized structurally and electronically?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • Spectroscopy:
    • IR: Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-H bending (~1600 cm⁻¹) .
    • NMR: 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .
  • X-ray Crystallography: Resolve molecular geometry (e.g., planar π-conjugated backbone) .
  • DFT Calculations: Optimize geometry and calculate frontier orbitals (HOMO/LUMO) using B3LYP/6-31G(d,p) to predict reactivity .

Q. How can density functional theory (DFT) be applied to predict electronic properties for photovoltaic applications?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP or CAM-B3LYP) to balance accuracy in predicting absorption maxima and charge-transfer properties .
  • Basis Set: 6-31G(d,p) for geometry optimization, augmented with polarizable continuum models (PCM) for solvent effects.
  • Key Metrics:
    • HOMO-LUMO Gap: Correlate with experimental UV-Vis spectra (e.g., λmax ~600 nm in THF).
    • Charge Mobility: Calculate reorganization energy (<0.3 eV for high mobility) .

Example Computational Results:

FunctionalPredicted λmax (nm)Experimental λmax (nm)Deviation
B3LYP607.8634.0-4.1%
CAM-B3LYP484.2634.0-23.6%

Q. What strategies resolve contradictions in experimental vs. computational data for absorption spectra?

Methodological Answer:

  • Functional Calibration: Compare multiple functionals (B3LYP, PBE, CAM-B3LYP) against experimental UV-Vis data to identify the best match .
  • Solvent Effects: Incorporate explicit solvent molecules or PCM to improve accuracy.
  • Vibronic Coupling: Include Franck-Condon progression in TD-DFT calculations to account for vibrational modes .

Q. How does structural modification impact cytochrome P450 inhibition?

Methodological Answer:

  • Enzyme Assays: Test inhibition against CYP isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing Groups (EWGs): Nitrile groups enhance binding affinity by interacting with heme iron.
    • Steric Effects: Bulky substituents (e.g., 2,5-dimethylanilino) may reduce access to the active site .

Example Inhibition Data:

Compound ModificationCYP3A4 IC50 (μM)Notes
Base structure0.85High affinity
-NO2 substituent0.42Enhanced inhibition

Safety and Handling

Q. What safety protocols are recommended for handling malononitrile derivatives?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and goggles.
  • Ventilation: Work in a fume hood to avoid inhalation (NIOSH exposure limit: ≤3 ppm) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Example: Discrepancies in computational vs. experimental absorption maxima (e.g., CAM-B3LYP underestimates λmax by 23.6%) .
Resolution:

  • Use range-separated functionals (e.g., ωB97X-D) for charge-transfer systems.
  • Validate with multi-reference methods (e.g., CASSCF) for excited states.

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